Tert-butyl 5-nitro-1H-indole-1-carboxylate

Description

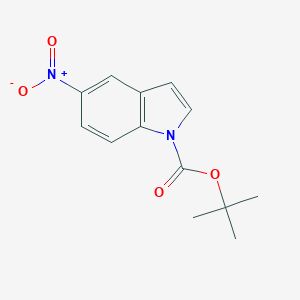

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 5-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-7-6-9-8-10(15(17)18)4-5-11(9)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHXPDVMVVLYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470521 | |

| Record name | TERT-BUTYL 5-NITRO-1H-INDOLE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166104-19-4 | |

| Record name | TERT-BUTYL 5-NITRO-1H-INDOLE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-nitro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of tert-butyl 5-nitro-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthesis pathway, a detailed experimental protocol, and the necessary quantitative data for successful replication.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the nitro group at the 5-position of the indole ring offers a versatile handle for further functionalization, while the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating subsequent synthetic transformations. This guide focuses on the most common and efficient method for its preparation: the N-protection of 5-nitroindole.

Synthesis Pathway

The synthesis of this compound is achieved through a one-step N-protection reaction of the commercially available starting material, 5-nitroindole. The reaction employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-protecting agent, typically in the presence of a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP). Dichloromethane (DCM) is a commonly used solvent for this transformation.

The reaction proceeds via nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of the di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate and loss of tert-butoxide and carbon dioxide yields the N-Boc protected product.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

5-nitroindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Water (deionized)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a solution of 5-nitroindole (1 equivalent) in anhydrous dichloromethane, di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 equivalents) are added at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 5-nitroindole |

| Reagents | Di-tert-butyl dicarbonate, 4-(dimethylamino)pyridine |

| Solvent | Dichloromethane |

| Typical Molar Ratio | 5-nitroindole : (Boc)₂O : DMAP = 1 : 1.1 : 0.1 |

| Reaction Temperature | Room Temperature |

| Typical Reaction Time | 2 - 4 hours |

| Typical Yield | High (often >90%) |

| Molecular Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.26 g/mol |

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

The N-Boc protection of 5-nitroindole is a reliable and high-yielding method for the synthesis of this compound. The detailed protocol and data provided in this guide are intended to facilitate the successful synthesis of this important intermediate for applications in drug discovery and development. The straightforward nature of the reaction, coupled with the stability and versatility of the product, makes it an essential transformation in the synthetic organic chemist's toolbox.

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 5-nitro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tert-butyl 5-nitro-1H-indole-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide combines theoretical predictions, data from structurally related molecules, and established experimental protocols to offer a thorough resource for laboratory and research applications.

Core Physicochemical Properties

The introduction of a nitro group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the indole ring significantly influences the molecule's electronic and steric characteristics. These modifications are crucial in synthetic chemistry, often serving to deactivate the benzene ring towards electrophilic substitution while protecting the indole nitrogen.

Quantitative Data Summary

The following table summarizes the predicted and estimated physicochemical properties of this compound. These values are computationally derived and should be considered as estimates pending experimental verification.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₄N₂O₄ | - |

| Molecular Weight | 262.26 g/mol | - |

| Melting Point | Not available (Predicted to be a solid at room temperature) | Prediction based on similar structures |

| Boiling Point | Not available (Likely to decompose upon heating) | Prediction based on similar structures |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone) and sparingly soluble in nonpolar solvents and water. | "Like dissolves like" principle |

| pKa | Not available | - |

| LogP (predicted) | ~2.5 - 3.5 | Computational prediction |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are outlined below. These protocols are based on established chemical principles and procedures for similar compounds.

Synthesis of this compound

The synthesis involves a two-step process: the nitration of a protected indole followed by the introduction of the Boc protecting group, or the nitration of the already Boc-protected indole. The latter is often preferred to control regioselectivity.

Materials:

-

Tert-butyl 1H-indole-1-carboxylate

-

Fuming nitric acid

-

Sulfuric acid

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Preparation of Nitrating Agent: In a flask cooled to 0°C in an ice bath, slowly add fuming nitric acid to a stirred solution of acetic anhydride.

-

Nitration Reaction: Dissolve tert-butyl 1H-indole-1-carboxylate in dichloromethane in a separate flask and cool it to -10°C.

-

Slowly add the prepared nitrating agent dropwise to the indole solution while maintaining the temperature below -5°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is typically achieved by flash column chromatography.[1]

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Physicochemical Property Determination

Melting Point Determination: [2]

-

A small, finely powdered sample of the purified compound is packed into a capillary tube.[2]

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly (1-2°C per minute) near the expected melting point.[2]

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Solubility Determination: [3]

-

Add a small, weighed amount of the compound (e.g., 1-5 mg) to a vial.

-

Add a measured volume (e.g., 0.1 mL) of the test solvent (e.g., water, ethanol, ethyl acetate, hexane, DMSO).

-

Vortex or shake the vial vigorously for a set period.

-

Visually inspect for dissolution. If dissolved, the compound is soluble.

-

If not fully dissolved, incrementally add more solvent until dissolution is observed or a practical limit is reached to determine the approximate solubility.

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

-

Place the sample in the IR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

-

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

References

In-Depth Technical Guide: Tert-butyl 5-nitro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-nitro-1H-indole-1-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical identity, structure, and relevant physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside an exploration of its significant role as a scaffold for anticancer agents targeting the c-Myc oncogene. The mechanism of action, involving the stabilization of G-quadruplex structures and induction of reactive oxygen species, is also discussed.

Chemical Identity and Structure

This compound is a synthetic organic compound featuring an indole core structure. The indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and a nitro group is substituted at the 5-position of the indole ring.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 166104-19-4 |

| Molecular Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.27 g/mol |

| Synonyms | 1-Boc-5-nitroindole, N-Boc-5-nitroindole |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value |

| Physical State | Solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. |

Experimental Protocol: Synthesis

The following protocol is an adapted method for the synthesis of this compound, based on established procedures for the nitration of N-protected indoles.

3.1. Materials and Reagents

-

tert-Butyl 1H-indole-1-carboxylate

-

Fuming nitric acid

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

3.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl 1H-indole-1-carboxylate (1.0 eq) in acetic anhydride at 0 °C.

-

Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into ice-water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.

Application in Drug Discovery: Targeting c-Myc

The 5-nitroindole scaffold is a significant pharmacophore in the development of anticancer agents.[1][2] Derivatives of this compound have been identified as potent binders and stabilizers of G-quadruplex (G4) structures found in the promoter region of the c-Myc oncogene.[3][4]

4.1. Mechanism of Action

The anticancer activity of 5-nitroindole derivatives is primarily attributed to a dual mechanism:

-

c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the c-Myc promoter can form G-quadruplex secondary structures, which act as transcriptional repressors.[5] 5-nitroindole derivatives bind to and stabilize these G4 structures, leading to the downregulation of c-Myc expression.[1][3] This disruption of c-Myc, a key regulator of cell proliferation and growth, induces cell cycle arrest and apoptosis.[2]

-

Induction of Reactive Oxygen Species (ROS): Some 5-nitroindole compounds have been shown to increase intracellular levels of reactive oxygen species, contributing to their cytotoxic effects on cancer cells.[3]

Table 3: Anticancer Activity of a Representative Pyrrolidine-Substituted 5-Nitroindole Derivative

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Pyrrolidine-substituted 5-nitroindole | HeLa | 5.08 | c-Myc G-quadruplex binder |

Data adapted from a study on various 5-nitroindole derivatives.[2]

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways affected by 5-nitroindole derivatives in cancer cells.

References

A Technical Guide to the Spectroscopic Data of Tert-butyl 5-nitro-1H-indole-1-carboxylate

This technical guide provides a detailed overview of the available and predicted spectroscopic data for Tert-butyl 5-nitro-1H-indole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols and structural visualizations, to facilitate the characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Experimental ¹H NMR data has been reported in a doctoral thesis and a patent document. The data is consistent and provides key insights into the proton environment of the molecule.

Table 1: Experimental ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 8.51 | d | - | H-4 | [1] |

| 8.37 | d | 1.5 | H-4 | [2] |

| 8.29-8.23 | m | - | H-6, H-2 | [1] |

| 8.22-8.06 | m | - | H-6, H-2 | [2] |

| 7.75 | d | - | H-7 | [1] |

| 7.69 | d | 3.5 | H-7 | [2] |

| 6.73 | d | - | H-3 | [1] |

| 6.64 | d | 3.6 | H-3 | [2] |

| 1.71 | s | - | -C(CH₃)₃ | [1] |

¹³C NMR Data

Experimentally verified ¹³C NMR data for this compound is not currently available. The following table provides predicted chemical shifts based on the analysis of 5-nitroindole and related N-Boc protected indole structures.[3][4]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~149 | C=O |

| ~142 | C-5 |

| ~139 | C-7a |

| ~131 | C-3a |

| ~128 | C-2 |

| ~118 | C-6 |

| ~117 | C-4 |

| ~107 | C-3 |

| ~85 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. The predicted characteristic absorption bands are based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2980-2930 | C-H (tert-butyl) | Stretching |

| ~1730 | C=O (carboxylate) | Stretching |

| ~1520 | N-O (nitro) | Asymmetric Stretching |

| ~1340 | N-O (nitro) | Symmetric Stretching |

| ~1300-1250 | C-N | Stretching |

| ~1150 | C-O | Stretching |

Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not publicly available. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 262.10 | [M]⁺ |

| 206.08 | [M - C₄H₈]⁺ |

| 162.04 | [M - C₅H₈O₂]⁺ |

| 57.07 | [C₄H₉]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Chemical Structure of this compound

References

A Technical Guide to the Solubility of Tert-butyl 5-nitro-1H-indole-1-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Tert-butyl 5-nitro-1H-indole-1-carboxylate, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a qualitative solubility assessment based on its structural characteristics and the known properties of related indole derivatives. Furthermore, this guide presents detailed experimental protocols for both qualitative and quantitative solubility determination, intended to equip researchers with the necessary methodologies to generate reliable data. Visual workflows are provided to illustrate the experimental processes.

Introduction

This compound is a significant heterocyclic compound utilized in the synthesis of a variety of biologically active molecules. Understanding its solubility in common organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. Solubility dictates the choice of solvent for a chemical reaction, influences crystallization and purification processes, and is a critical parameter in the formulation of pharmaceutical ingredients.

This guide provides a theoretical and practical foundation for approaching the solubility of this compound. While specific quantitative data is not currently available in published literature, an analysis of its molecular structure allows for a reasoned estimation of its solubility profile.

Physicochemical Properties and Predicted Solubility

The structure of this compound, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a polar nitro group attached to the indole scaffold, suggests a nuanced solubility behavior. The large non-polar surface area contributed by the Boc group and the aromatic indole ring system is expected to dominate its solubility characteristics.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Cyclohexane | Low to Moderate | While the molecule has significant non-polar character, the presence of the polar nitro group and the indole nitrogen may limit solubility in purely non-polar, non-polarizable solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the nitro group and the carbonyl of the Boc group, while their organic character effectively solvates the non-polar regions of the molecule. Solvents like DMF and DMSO are expected to be particularly effective due to their high polarity. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond acceptors will facilitate interaction with the indole N-H (if deprotected) and the nitro group. However, the bulky Boc group may sterically hinder some interactions, leading to slightly lower solubility compared to polar aprotic solvents. |

| Aqueous | Water | Very Low | The molecule is predominantly non-polar and lacks significant hydrogen bond donating capabilities, making it poorly soluble in water.[1] |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols describe both a rapid qualitative assessment and a rigorous quantitative method.

Qualitative Solubility Assessment

This method provides a rapid estimation of solubility in a range of solvents, which is useful for initial solvent screening for reactions or chromatography.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol)

-

Small vials or test tubes (1-2 mL capacity)

-

Vortex mixer

-

Spatula

Procedure:

-

Weigh approximately 5 mg of this compound into a small vial.

-

Add 0.5 mL of the selected solvent to the vial.

-

Cap the vial and vortex vigorously for 60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as "Soluble," "Partially Soluble," or "Insoluble."

-

If the compound is soluble, further solvent can be added in known increments to estimate the saturation point.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the solute.

Materials and Equipment:

-

This compound

-

Chosen organic solvent(s)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard and sample preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the equilibration period.

-

Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solids.

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration into the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Assessment.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 5-nitro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyl 5-nitro-1H-indole-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The document details the necessary starting materials, a step-by-step experimental protocol, and the expected quantitative data for the final product.

Core Synthesis Strategy

The primary and most direct route for the synthesis of this compound is the protection of the nitrogen atom of 5-nitroindole with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, valued for its efficiency and the stability of the resulting N-Boc protected indole. The Boc group serves to modulate the reactivity of the indole ring for subsequent functionalization and can be readily removed under acidic conditions.

The key transformation involves the reaction of 5-nitroindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. 4-Dimethylaminopyridine (DMAP) is often employed as a catalyst to enhance the rate of this acylation reaction.

Starting Materials and Reagents

The successful synthesis of this compound requires the following starting materials and reagents. Proper handling and storage of these chemicals are essential for safety and optimal reaction outcomes.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Group Source |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Hexane | C₆H₁₄ | 86.18 | Recrystallization/Column Chromatography Solvent |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | Work-up Reagent |

| Brine | NaCl | 58.44 | Work-up Reagent |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying Agent |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Reaction Scheme:

Caption: Synthetic workflow for the N-Boc protection of 5-nitroindole.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).

-

Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The disappearance of the 5-nitroindole spot and the appearance of a new, less polar product spot indicate the progression of the reaction. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data and Characterization

The following table summarizes the expected quantitative data and key characterization parameters for the synthesized this compound.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.26 g/mol |

| Appearance | Yellow solid |

| Yield | Typically >90% |

| Melting Point | 151-152 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.54 (d, J = 2.2 Hz, 1H), 8.18 (dd, J = 9.1, 2.3 Hz, 1H), 8.11 (d, J = 9.1 Hz, 1H), 7.72 (d, J = 3.8 Hz, 1H), 6.70 (d, J = 3.8 Hz, 1H), 1.71 (s, 9H). |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 149.2, 143.9, 138.5, 129.2, 126.8, 119.3, 117.8, 115.1, 107.9, 85.3, 28.3. |

Note: NMR data is based on reported values for the target compound and may vary slightly depending on the solvent and instrument used.

Logical Relationships in Synthesis

The synthesis follows a logical progression from starting material to the final protected product. The key relationship is the nucleophilic attack of the indole nitrogen on the electrophilic Boc anhydride, facilitated by a basic catalyst.

Caption: Logical workflow of the synthesis process.

An In-depth Technical Guide to the Chemical Stability and Storage of Tert-butyl 5-nitro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Tert-butyl 5-nitro-1H-indole-1-carboxylate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from safety data sheets with established principles of chemical stability for structurally related N-Boc protected nitroindole compounds and general guidelines for pharmaceutical stability testing.

Chemical Properties and Structure

This compound is a synthetic organic compound featuring an indole core, a nitro group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. The presence of the electron-withdrawing nitro group and the labile Boc group significantly influences its chemical reactivity and stability.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on available safety data sheets and the chemical nature of the compound.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8°C) | To minimize thermal degradation and slow down potential decomposition reactions. |

| Light | Protect from light[1] | Indole compounds can be susceptible to photodegradation. Amber vials or storage in the dark is advised. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon)[1] | The indole ring is susceptible to oxidation. An inert atmosphere minimizes oxidative degradation. |

| Moisture | Keep container tightly closed in a dry, well-ventilated place[1][2] | To prevent hydrolysis of the carboxylate group and potential moisture-induced degradation. |

| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols[1] | To prevent chemical reactions that could degrade the compound. |

Chemical Stability Profile

Table 2: Predicted Stability under Forced Degradation Conditions

| Stress Condition | Predicted Outcome | Potential Degradation Pathway |

| Acidic Hydrolysis | Degradation likely | The N-Boc protecting group is highly susceptible to cleavage under acidic conditions, yielding 5-nitro-1H-indole. The indole ring itself can also be sensitive to strong acids. |

| Basic Hydrolysis | Potential for degradation | While the N-Boc group is generally stable to bases, the ester linkage of the carboxylate could be susceptible to hydrolysis under strong basic conditions. |

| Oxidation | Degradation likely | The electron-rich indole nucleus is prone to oxidation, which can lead to the formation of various oxidation products, including oxindole derivatives. |

| Thermal Stress | Potential for degradation | Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. |

| Photostability | Potential for degradation | Indole derivatives can be light-sensitive. Exposure to UV or visible light may induce photochemical reactions. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines, which can be adapted to assess the stability of this compound.

4.1. General Procedure for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to the stress conditions outlined in Table 3.

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base-stressed samples if necessary. Dilute all samples to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the parent compound and potential degradants absorb.

Table 3: Exemplar Conditions for Forced Degradation Studies

| Stress Type | Condition |

| Acidic Hydrolysis | 0.1 M HCl at 60°C |

| Basic Hydrolysis | 0.1 M NaOH at 60°C |

| Oxidative Degradation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Solution stored at 60°C in the dark |

| Photodegradation | Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |

Visualizing Workflows and Pathways

5.1. Logical Workflow for Storage and Handling

The following diagram outlines a decision-making process for the appropriate storage and handling of this compound.

Caption: Figure 1. A logical workflow for the proper storage and handling of this compound.

5.2. Hypothetical Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound under acidic and oxidative stress, based on the known reactivity of N-Boc protected indoles.

Caption: Figure 2. A potential degradation pathway under acidic and oxidative conditions.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure, particularly the N-Boc protecting group and the indole ring. Adherence to recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere—is crucial for preserving its quality. While specific degradation data is sparse, an understanding of its potential degradation pathways through forced degradation studies is essential for the development of stable formulations and reliable analytical methods in a research and drug development setting. Researchers are strongly encouraged to perform their own stability assessments for their specific applications and formulations.

References

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Tert-butyl 5-nitro-1H-indole-1-carboxylate Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological activities of Tert-butyl 5-nitro-1H-indole-1-carboxylate and its derivatives, targeting researchers, scientists, and professionals in the field of drug development. This document collates available preclinical data on the anticancer, antimicrobial, and anti-inflammatory properties of structurally related 5-nitroindole compounds, offering a valuable resource for guiding future research and development efforts. While specific data for derivatives of the this compound core is limited, the information presented herein for analogous structures provides a strong foundation for exploring their therapeutic promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the targeting of critical signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative 5-nitroindole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Derivative A | HeLa (Cervical Cancer) | 5.08 ± 0.91 | Doxorubicin | 4.63 |

| Derivative B | HeLa (Cervical Cancer) | 5.89 ± 0.73 | Doxorubicin | 4.63 |

| Derivative C | MCF-7 (Breast Cancer) | 14.5 | Doxorubicin | 20.2 |

| Derivative D | HepG2 (Liver Cancer) | 18.3 | Doxorubicin | 18.7 |

Note: The data presented is for closely related 5-nitroindole derivatives and serves as an indicator of potential activity for this compound derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (this compound derivatives)

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 24 to 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways in Anticancer Activity

Certain 5-nitroindole derivatives have been identified as binders and stabilizers of the c-Myc G-quadruplex, a secondary DNA structure in the promoter region of the c-Myc oncogene. Stabilization of this structure can suppress c-Myc transcription, leading to reduced cancer cell proliferation.

Indole compounds are known to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell growth, survival, and proliferation.[3]

Antimicrobial Activity: A Broad Spectrum of Action

5-Nitroindole derivatives have shown promising activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents the MIC values for representative indole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Derivative E | Staphylococcus aureus | 3.125 | Ciprofloxacin | 1.56-3.13 |

| Derivative F | Bacillus subtilis | 3.125 | Ampicillin | 1.56-12.5 |

| Derivative G | Escherichia coli | 6.25 | Ciprofloxacin | 1.56-3.13 |

| Derivative H | Candida albicans | 3.125 | Fluconazole | >64 |

Note: The data presented is for closely related indole derivatives and serves as an indicator of potential activity for this compound derivatives.[4][5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][6][7]

Materials:

-

Bacterial/fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Standard antimicrobial agents (positive controls)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[4]

-

Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Certain indole derivatives have demonstrated anti-inflammatory properties in preclinical models, suggesting their potential for treating inflammatory conditions.

Quantitative Anti-inflammatory Data

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. The percentage of inhibition of edema is a measure of the compound's efficacy.

| Compound ID | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |

| Derivative I | 100 | 3 | 54.2 | Indomethacin | 58.6 |

| Derivative J | 100 | 3 | 54.1 | Indomethacin | 58.6 |

Note: The data presented is for tert-butyl carbamate derivatives and serves as an indicator of potential activity for this compound derivatives.[8]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model assesses the ability of a compound to reduce acute inflammation.[6][9]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Administer the test compound or the standard drug to the rats (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

-

The difference in paw volume before and after carrageenan injection represents the degree of edema.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).

Experimental and Screening Workflows

The discovery and development of novel therapeutic agents from the this compound scaffold involves a systematic workflow from synthesis to preclinical evaluation.

Conclusion

The available evidence strongly suggests that derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The data on analogous 5-nitroindole compounds provide a solid rationale for the synthesis and comprehensive biological evaluation of a dedicated library of these derivatives. Further investigation into their specific mechanisms of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. rsc.org [rsc.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. protocols.io [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. researchgate.net [researchgate.net]

- 9. 2.8.1. MTT cell viability assay [bio-protocol.org]

The Nitro Group in Indole Chemistry: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and therapeutic applications of nitroindoles, providing researchers and drug development professionals with a comprehensive understanding of this versatile chemical motif.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group onto this privileged structure profoundly alters its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the multifaceted role of the nitro group in indole chemistry, with a focus on its impact on synthesis, chemical behavior, and applications in drug discovery. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are presented to facilitate further research and development in this dynamic field.

The Influence of the Nitro Group on the Indole Ring

The nitro group (NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1][2] When attached to the indole ring, it significantly reduces the electron density of the heterocyclic system. This electronic perturbation has several key consequences:

-

Modulation of Reactivity: The electron-deficient nature of the nitroindole ring alters its susceptibility to electrophilic and nucleophilic attack. While the indole nucleus is inherently electron-rich and prone to electrophilic substitution, the presence of a nitro group deactivates the ring towards electrophiles and can facilitate nucleophilic substitution reactions.[1][3]

-

Directing Effects in Electrophilic Substitution: The position of the nitro group on the indole ring directs the regioselectivity of further electrophilic substitutions. The strong electron-withdrawing nature of the nitro group deactivates the ortho and para positions relative to it, making the meta position the most likely site for subsequent electrophilic attack.[4][5][6] In the context of the indole ring, this effect, combined with the inherent reactivity of the pyrrole moiety, leads to complex regiochemical outcomes that can be exploited in synthesis.

-

Activation for Cycloaddition Reactions: The electron-withdrawing nitro group can activate the indole C2-C3 double bond, making it a competent dienophile or dipolarophile in cycloaddition reactions.[7][8][9] This reactivity opens avenues for the construction of complex polycyclic systems.

-

Biological Activity: The electronic and steric properties of the nitro group, as well as its ability to act as a hydrogen bond acceptor, can lead to specific interactions with biological targets.[10] Furthermore, the nitro group can be bioreduced in vivo to reactive species, a property exploited in the design of certain antimicrobial and anticancer agents.

Synthesis of Nitroindoles

The synthesis of nitroindoles requires careful consideration of regioselectivity, as direct nitration of indole can lead to a mixture of isomers and polysubstituted products.

Regioselective Nitration of Indole

A practical method for the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions has been developed. This protocol utilizes trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, as an electrophilic nitrating agent.[1] This method offers high yields and avoids the harsh conditions associated with traditional nitrating agents.[1]

Synthesis of Other Nitroindole Isomers

The synthesis of 4-, 5-, 6-, and 7-nitroindoles often involves multi-step sequences starting from appropriately substituted nitroaromatics, followed by construction of the indole ring system.[11]

Key Reactions of Nitroindoles

Reduction to Aminoindoles

The reduction of the nitro group to an amino group is a fundamental transformation in indole chemistry, providing access to a wide range of functionalized derivatives. Several methods are commonly employed for this purpose.

Cycloaddition Reactions

The electron-deficient nature of the C2-C3 double bond in 3-nitroindoles makes them excellent partners in various cycloaddition reactions, enabling the rapid construction of complex polycyclic scaffolds.

1,3-dipolar cycloaddition reactions of 3-nitroindoles with various 1,3-dipoles, such as azomethine ylides and nitrones, provide a powerful tool for the synthesis of five-membered heterocyclic rings fused to the indole core.[7] Phosphine-catalyzed [3+2] cycloaddition of 3-nitroindoles with allenes has also been reported as an efficient method for constructing indole-fused five-membered rings.[8]

3-Nitroindoles can also act as dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings. This reactivity has been explored for the synthesis of carbazole derivatives.

The Role of Nitroindoles in Drug Discovery

The unique properties conferred by the nitro group have made nitroindoles valuable scaffolds in the development of novel therapeutic agents.

7-Nitroindole Derivatives as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Neuronal nitric oxide synthase (nNOS) is an enzyme involved in the production of nitric oxide in the nervous system. Overproduction of nitric oxide by nNOS has been implicated in various neurological disorders. 7-Nitroindazole, a close analog of 7-nitroindole, is a known inhibitor of nNOS.[12][13][14][15][16][17] The 3-bromo derivative of 7-nitroindazole is a more potent inhibitor of nNOS.[12]

5-Nitroindole Derivatives as Anticancer Agents

Derivatives of 5-nitroindole have shown promise as anticancer agents through their ability to stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[10] This stabilization leads to the downregulation of c-Myc expression, a transcription factor implicated in a majority of human cancers.[18][19][20][21] These compounds have also been shown to induce cancer cell death through the generation of reactive oxygen species (ROS).[10]

Data Presentation

Biological Activity of Nitroindole Derivatives

| Compound Class | Target/Assay | Biological Activity (IC₅₀) | Reference(s) |

| 7-Nitroindazole | Rat striatal nNOS | 0.68 µM | [7] |

| 7-Nitroindazole | Rat cerebellar nNOS | 0.64 µM | [7] |

| 3-Bromo-7-Nitroindazole | Rat nNOS | 0.17 µM | [12] |

| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa cell proliferation | 5.08 µM | [10] |

| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa cell proliferation | 5.89 µM | [10] |

| 4-Nitroindole Sulfonamides | 5-HT2A/5-HT2C receptors | < 1 µM | [22] |

Experimental Protocols

Synthesis of N-Boc-3-nitroindole[1]

Materials:

-

N-Boc-indole

-

Ammonium tetramethylnitrate

-

Trifluoroacetic anhydride

-

Acetonitrile

Procedure:

-

To a solution of N-Boc-indole (0.5 mmol) in acetonitrile (1 mL) was added ammonium tetramethylnitrate (0.55 mmol).

-

Trifluoroacetic anhydride (1 mL) was then added to the mixture.

-

The reaction was stirred at a temperature between 0-5 °C for 4 hours.

-

Upon completion, the reaction mixture was worked up to isolate the N-Boc-3-nitroindole product.

Caption: Step-by-step workflow for the reduction of 3-nitroindole using SnCl₂.

Signaling Pathway Diagrams

c-Myc Downregulation by a G-Quadruplex Stabilizer

The c-Myc oncogene promoter contains a G-rich sequence that can fold into a G-quadruplex (G4) structure. [18][19][20][21]In its duplex form, transcription factors can bind and initiate transcription of the c-Myc gene. Small molecules, such as certain 5-nitroindole derivatives, can bind to and stabilize the G4 conformation. This stabilization prevents the binding of transcription factors, thereby repressing c-Myc transcription and leading to a decrease in the levels of the c-Myc protein.

Caption: c-Myc downregulation by G-quadruplex stabilization.

ROS-Induced Apoptosis

Elevated levels of reactive oxygen species (ROS) can induce apoptosis through the intrinsic mitochondrial pathway. ROS cause damage to the mitochondrial membrane, leading to the release of cytochrome c. [8][23][24][25]In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates. [23][24][26]

Caption: Simplified pathway of ROS-induced intrinsic apoptosis.

Conclusion

The introduction of a nitro group into the indole ring system provides a powerful strategy for modulating its chemical and biological properties. This technical guide has highlighted the significant impact of the nitro group on the synthesis, reactivity, and therapeutic potential of indole derivatives. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development. The continued exploration of nitroindole chemistry is expected to yield novel compounds with diverse and potent biological activities, contributing to the advancement of therapeutic interventions for a range of diseases.

References

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Small-molecule perturbation of competing interactions between c-Myc and Max. | Semantic Scholar [semanticscholar.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 8. Phosphine-catalyzed regiospecific (3 + 2) cyclization of 3-nitroindoles with allene esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 13. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Small-molecule interaction with a five-guanine-tract G-quadruplex structure from the human MYC promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Reactive oxygen species regulate caspase activation in tumor necrosis factor-related apoptosis-inducing ligand-resistant human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Khan Academy [khanacademy.org]

- 26. abeomics.com [abeomics.com]

An In-depth Technical Guide to the Boc-Protection of 5-Nitroindole

For Researchers, Scientists, and Drug Development Professionals

The protection of the indole nitrogen is a critical step in the multistep synthesis of many biologically active molecules and pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and indole nitrogens due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This technical guide provides a comprehensive overview of the Boc-protection of 5-nitroindole, detailing the reaction mechanism, experimental protocols, and relevant data. The presence of the electron-withdrawing nitro group at the 5-position of the indole ring decreases the nucleophilicity of the indole nitrogen, which can influence the reaction conditions required for efficient protection.

Core Mechanism of Boc-Protection

The Boc-protection of 5-nitroindole proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride) as the Boc source. While the reaction can proceed without a catalyst, it is often sluggish. Therefore, a base, most commonly 4-(dimethylamino)pyridine (DMAP), is used as a nucleophilic catalyst to enhance the reaction rate.

The mechanism can be delineated into the following key steps:

-

Activation of Boc-Anhydride: The highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc-anhydride, leading to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.

-

Nucleophilic Attack by 5-Nitroindole: The nitrogen atom of 5-nitroindole, acting as a nucleophile, attacks the activated carbonyl carbon of the N-tert-butoxycarbonylpyridinium intermediate.

-

Product Formation and Catalyst Regeneration: This attack results in the formation of the desired N-Boc-5-nitroindole and the regeneration of the DMAP catalyst. The tert-butoxide anion, a strong base, can deprotonate the initially formed protonated product or react with other acidic species in the medium. The overall reaction is driven forward by the formation of stable byproducts, carbon dioxide and tert-butanol.

Reaction Pathway Diagram

Caption: Mechanism of DMAP-catalyzed Boc-protection of 5-nitroindole.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Boc-protection of indoles, which are analogous to the protection of 5-nitroindole. The electron-withdrawing nature of the nitro group may necessitate slightly more forcing conditions (e.g., longer reaction times or slightly elevated temperatures) for optimal yields.

| Parameter | Value | Notes |

| Starting Material | 5-Nitroindole | - |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.1 to 1.5 equivalents. |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Catalytic amounts (e.g., 0.1 equivalents) are usually sufficient. |

| Base (Optional) | Triethylamine (TEA) or similar | Can be used to neutralize any acidic byproducts. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Anhydrous conditions are preferred. |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature and then allowed to warm. |

| Reaction Time | 2 - 16 hours | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | 85-95% | Yields can vary based on the specific conditions and scale of the reaction. |

Experimental Protocols

Below are detailed methodologies for the Boc-protection of 5-nitroindole.

Protocol 1: DMAP-Catalyzed Boc-Protection in Dichloromethane

This protocol is a standard and generally high-yielding method.

Materials:

-

5-Nitroindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 5-nitroindole (1.0 equivalent) in anhydrous dichloromethane (DCM), add 4-(dimethylamino)pyridine (0.1 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

To the cooled and stirring solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tert-butyl 5-nitro-1H-indole-1-carboxylate.

Protocol 2: Boc-Protection using Triethylamine and DMAP

This protocol incorporates an additional base which can be beneficial in some cases.

Materials:

-

5-Nitroindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

Dissolve 5-nitroindole (1.0 equivalent) in anhydrous THF.

-

Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.05 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.3 equivalents) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

-

Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the desired product.

Experimental Workflow

Caption: General workflow for the Boc-protection of 5-nitroindole.

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 5-nitro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Tert-butyl 5-nitro-1H-indole-1-carboxylate is a key starting material for the synthesis of a variety of kinase inhibitors, primarily due to the versatility of the 5-nitro group, which can be readily converted to an amino group. This amino functionality serves as a crucial handle for introducing diverse pharmacophores that can interact with the ATP-binding site of various kinases. These application notes provide detailed protocols for the synthesis of a potent Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2) inhibitor, starting from this compound.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The protocols outlined below describe the transformation of the starting material into a 5-aminoindole intermediate, followed by its elaboration into a final kinase inhibitor.

Key Synthetic Strategy

The overall synthetic strategy involves a two-step process:

-

Reduction of the 5-nitro group to a 5-amino group.

-

Formation of the kinase inhibitor scaffold through coupling of the 5-aminoindole intermediate with a suitable heterocyclic partner.

This approach allows for a modular synthesis, where different heterocyclic fragments can be introduced to target various kinases.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 5-amino-1H-indole-1-carboxylate (Intermediate 1)

This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (10 mol%) to the solution.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or ~50 psi) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield Tert-butyl 5-amino-1H-indole-1-carboxylate as a solid. This intermediate is often used in the next step without further purification.

Quantitative Data:

| Reactant | Product | Reagents | Yield | Reference |

| This compound | Tert-butyl 5-amino-1H-indole-1-carboxylate | 10% Pd/C, H₂ | >95% | [2] |

Protocol 2: Synthesis of a VEGFR-2 Inhibitor

This protocol details the synthesis of a potent VEGFR-2 inhibitor from the 5-aminoindole intermediate. The example provided is the synthesis of a hypothetical, yet representative, urea-based inhibitor.

Materials:

-

Tert-butyl 5-amino-1H-indole-1-carboxylate (Intermediate 1)

-

4-chlorophenyl isocyanate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

Step 2a: Urea Formation

-

Dissolve Tert-butyl 5-amino-1H-indole-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

To this solution, add 4-chlorophenyl isocyanate (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2b: Boc Deprotection

-

Dissolve the product from Step 2a in DCM.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final VEGFR-2 inhibitor.

Quantitative Data: